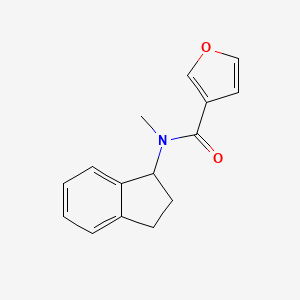
N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide, also known as DMFC, is a chemical compound that has been of interest to the scientific community due to its potential use in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide has been studied for its potential use in various fields, including medicine and agriculture. In medicine, N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In agriculture, N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as antifungal and insecticidal properties. N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide is its relatively simple synthesis method, which makes it easy to produce in the laboratory. N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one of the limitations of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide. One potential direction is the development of new derivatives of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide with improved properties, such as increased solubility or potency. Another potential direction is the investigation of the mechanisms underlying the antifungal and insecticidal properties of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide, which could lead to the development of new pesticides. Finally, the potential use of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide involves several steps, including the condensation of 2,3-dihydro-1H-inden-1-amine with furan-3-carboxylic acid, followed by the addition of methyl iodide to form the final product. The yield of N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(15(17)12-8-9-18-10-12)14-7-6-11-4-2-3-5-13(11)14/h2-5,8-10,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVOKTCYITVQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

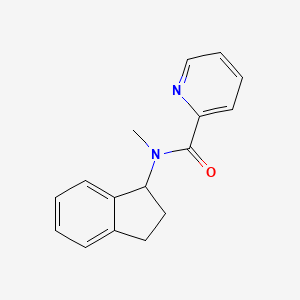
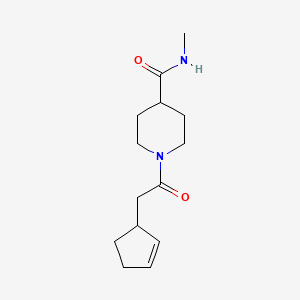
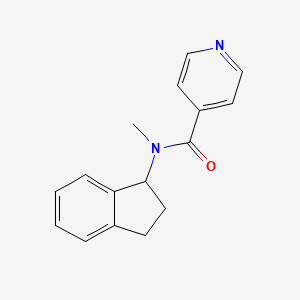
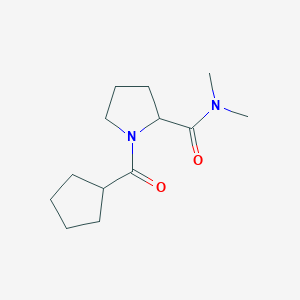
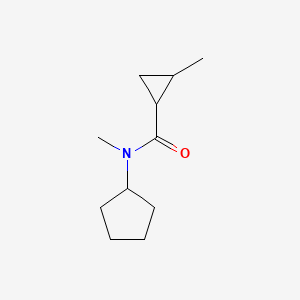
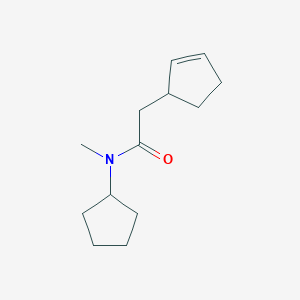
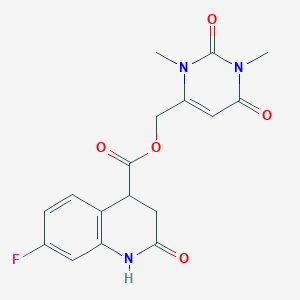

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
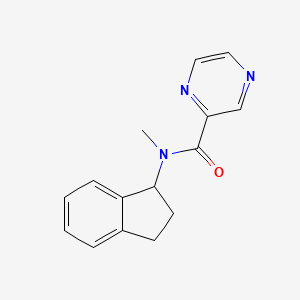
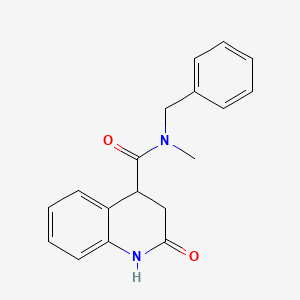

![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
